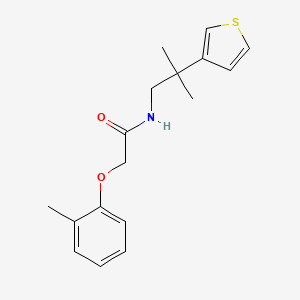
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C17H21NO2S and its molecular weight is 303.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C18H23NO2S and a molecular weight of 317.44 g/mol. It features a thiophene ring, which is known for contributing to biological activity due to its electron-rich nature, enhancing interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with acetamides under controlled conditions. The process often includes steps such as:
- Formation of the Thiophene Derivative : Starting from commercially available thiophene compounds.
- Acetylation : Introducing the acetamide functionality through standard organic reactions.
- Purification : Utilizing techniques like recrystallization or chromatography to obtain pure samples.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For example, in vitro assays demonstrated that it exhibits significant inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, which is crucial for effective cancer treatment.
Anti-inflammatory Effects
This compound has also shown promising anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound demonstrates antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In particular, it has been effective against strains resistant to conventional antibiotics, making it a candidate for further development in antimicrobial therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Thiophene Ring : The presence of the thiophene moiety enhances lipophilicity and facilitates cellular uptake.
- O-Tolyloxy Group : This group appears to contribute to both the binding affinity and selectivity towards certain biological targets.
Research indicates that modifications to these functional groups can lead to improved efficacy and reduced toxicity.
Case Studies
-
Anticancer Study : A study involving MDA-MB-231 breast cancer cells reported that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, with IC50 values indicating potent activity.
Treatment Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 - Anti-inflammatory Study : In an animal model of acute inflammation, administration of this compound significantly reduced edema formation compared to controls, suggesting its potential as an anti-inflammatory agent.
特性
IUPAC Name |
2-(2-methylphenoxy)-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-6-4-5-7-15(13)20-10-16(19)18-12-17(2,3)14-8-9-21-11-14/h4-9,11H,10,12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMYZLPUBSDHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C)(C)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














